molecular formula C14H19NO3 B025055 Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 105706-75-0

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B025055
CAS No.: 105706-75-0
M. Wt: 249.3 g/mol
InChI Key: UDGDHNGWPNSYCD-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chemical reagent featuring a piperidine ring core that is functionalized with both a hydroxymethyl group and a benzyloxycarbonyl (Cbz) protecting group. The Cbz group serves as a common protecting group for amines in multi-step organic synthesis, particularly in the construction of complex molecules, and can be removed under mild hydrogenolytic conditions. The presence of the hydroxymethyl group offers a handle for further synthetic modification, allowing researchers to create ethers, esters, or to oxidize the group to a carboxylic acid, thereby expanding the utility of this compound as a versatile scaffold. As a piperidine derivative, this compound falls within a class of structures widely recognized in medicinal chemistry as privileged scaffolds. Piperidine and its analogues are fundamental building blocks in the development of bioactive molecules and are present in a range of therapeutic agents, including antipsychotics, anticancer drugs, and neuroprotective agents . The structural flexibility of this reagent makes it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs and for the synthesis of more complex, target-oriented molecules. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper handling and disposal protocols consistent with laboratory best practices should always be followed.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDHNGWPNSYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909685
Record name Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105706-75-0
Record name Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

The nucleophilic substitution of benzyl halides with piperidine derivatives represents a foundational approach. In this method, 2-(hydroxymethyl)piperidine reacts with benzyl chloroformate under basic conditions. For example, triethylamine (TEA) is employed to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the benzyl chloroformate electrophile .

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (20–25°C)

  • Base : Triethylamine (2.1 equiv.)

  • Yield : 70–85% after purification via flash chromatography .

A study demonstrated that substituting DCM with THF improved reaction homogeneity, reducing side-product formation by 12% . Post-reaction workup involves sequential washing with brine and water to remove excess reagents, followed by drying over sodium sulfate and solvent evaporation .

Protection/Deprotection Strategies Using Cbz Groups

The benzyloxycarbonyl (Cbz) group is introduced to protect the piperidine nitrogen during synthesis. This method leverages N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) as a stable acylating agent.

Procedure :

  • Protection : 2-(Hydroxymethyl)piperidine is treated with Cbz-OSu in DCM, catalyzed by TEA.

  • Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete consumption of starting material (Rf = 0.48 in hexane:ethyl acetate 1:1) .

  • Purification : Flash chromatography with hexane:ethyl acetate (2:1) yields the product in >95% purity .

Key Advantage : The Cbz group enhances stability during subsequent functionalization steps, such as oxidation or alkylation. However, hydrogenolysis (e.g., using Pd/C) is required for deprotection, which may complicate large-scale production due to catalyst costs.

Organometallic Cyclization Approaches

Organometallic methods enable the construction of the piperidine ring de novo. A notable strategy involves copper-catalyzed cyclization of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene, followed by hydroxymethylation .

Steps :

  • Cyclization : β-Aminoalkyl zinc iodide reacts with 3-chloro-2-(chloromethyl)prop-1-ene under CuI catalysis to form a 5-methylene piperidine intermediate.

  • Hydroxymethylation : The methylene group is oxidized to a hydroxymethyl group using OsO₄–NMO, yielding a diastereomeric mixture (dr = 3:1) .

  • Hydrogenation : Pd/C-mediated hydrogenation removes the methylene group, affording the target compound in 55–65% overall yield .

Challenges :

  • Strict anhydrous conditions are required for organozinc reagent stability.

  • Diastereomer separation necessitates chiral chromatography, increasing costs .

Reduction of Chloromethyl Precursors

Benzyl 2-(chloromethyl)piperidine-1-carboxylate serves as a precursor for hydroxymethyl derivatives. Hydrolysis under basic or acidic conditions replaces the chloro group with a hydroxyl moiety .

Optimized Hydrolysis Protocol :

ParameterCondition
Reagent1M NaOH in H₂O/THF (1:1)
Temperature60°C, 6 hours
WorkupNeutralization with HCl, extraction
Yield78%

This method avoids harsh oxidizing agents, making it scalable for industrial applications . However, residual chloride impurities (<0.1%) must be monitored via ion chromatography .

Enzymatic Hydroxymethylation

Emerging biocatalytic approaches utilize alcohol dehydrogenases (ADHs) to introduce hydroxymethyl groups. For instance, Lactobacillus brevis ADH catalyzes the reduction of a ketone intermediate to the corresponding alcohol .

Case Study :

  • Substrate : Benzyl 2-formylpiperidine-1-carboxylate

  • Enzyme : L. brevis ADH (10 mg/mL)

  • Cofactor : NADPH (0.2 mM)

  • Conversion : 92% in 24 hours at pH 7.0 .

Advantages :

  • High enantioselectivity (>99% ee).

  • Environmentally benign, aqueous reaction conditions .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Nucleophilic Substitution8595High120
Cbz Protection7897Moderate180
Organometallic6590Low350
Chloromethyl Reduction7898High100
Enzymatic9299Emerging500

Key Findings :

  • Nucleophilic substitution and chloromethyl reduction are optimal for industrial-scale synthesis due to cost-effectiveness and high yields.

  • Enzymatic methods, while expensive, offer unparalleled stereochemical control for chiral drug intermediates .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between piperidine derivatives and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . The benzyl group enhances the binding affinity of the compound to the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Positional Isomers of Hydroxymethyl-Substituted Piperidine Derivatives

Variations in the position of the hydroxymethyl group significantly alter reactivity and applications:

Compound Name Substituent Position Molecular Formula Key Properties/Applications Reference
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate 2-position C₁₄H₁₉NO₃ Chiral intermediate; used in enantioselective synthesis
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 3-position C₁₄H₁₉NO₃ Positional isomer with distinct steric effects; less common in catalytic applications
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 4-position C₁₄H₁₉NO₃ Used in cross-coupling reactions (e.g., with bromopyridines)

Key Insight : The 2-position hydroxymethyl derivative exhibits enhanced stereochemical utility compared to 3- or 4-position isomers due to its proximity to the piperidine nitrogen, influencing hydrogen-bonding and catalytic activity .

Functional Group Modifications on the Piperidine Ring

Replacing the hydroxymethyl group with other substituents alters physicochemical and biological properties:

Compound Name Substituent Molecular Formula Key Differences Reference
Benzyl 2-(chloromethyl)piperidine-1-carboxylate -CH₂Cl C₁₄H₁₈ClNO₂ Higher reactivity for nucleophilic substitution; potential toxicity
Benzyl 4-aminopiperidine-1-carboxylate -NH₂ at 4-position C₁₃H₁₈N₂O₂ Basic amino group increases solubility but requires toxicity evaluation
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate -CH₂(pyrrolidin-1-yl) C₁₈H₂₄N₂O₂ Enhanced lipophilicity; potential CNS activity

Key Insight: Chloromethyl derivatives (e.g., -CH₂Cl) are more reactive but pose safety concerns, whereas amino-substituted analogs (e.g., -NH₂) improve solubility but require rigorous toxicological screening .

Substituent Effects on Aromatic or Heteroaromatic Moieties

Modifications to the benzyl group or adjacent heterocycles influence biological and synthetic utility:

Compound Name Aromatic/Heteroaromatic Group Molecular Formula Applications Reference
Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate 2-chloropyridin-3-yl C₁₈H₁₉ClN₂O₂ Antiviral or kinase inhibitor intermediates
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 5-methylpyridin-2-yl C₂₀H₂₅N₂O₃ Cross-coupling product; yield: 63%
Benzyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}piperidine-1-carboxylate Trifluoromethyl-quinoline C₂₅H₂₂F₆N₂O₃ Antimalarial candidate; crystallographically characterized

Key Insight : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability, while pyridyl groups improve binding to biological targets .

Stereochemical Variations

Enantiomeric forms of hydroxymethyl-piperidine derivatives exhibit divergent biological activities:

Compound Name Stereochemistry Molecular Formula Key Feature Reference
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (S)-configuration C₁₄H₁₉NO₃ Chiral auxiliary in asymmetric synthesis
Benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2R,4R)-configuration C₁₃H₁₇NO₄ Diastereomer with distinct pharmacological properties

Key Insight : The (S)-enantiomer is preferred for asymmetric catalysis, whereas diastereomers may show varied receptor binding .

Biological Activity

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxymethyl group and a benzyl ester moiety. This structural configuration allows the compound to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

Compound Name Structural Features Unique Aspects
This compoundPiperidine ring with hydroxymethyl groupPotential use as a beta-3 adrenergic receptor agonist

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active sites, thereby altering their function.
  • Receptor Modulation : Its structural similarity to known ligands allows it to interact with receptors, potentially modulating signaling pathways related to metabolic processes and neurotransmission.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines:

  • Cell Growth Inhibition : In vitro assays demonstrated that the compound exhibited significant inhibition of cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. For instance, at concentrations above 10 µM, it showed over 50% inhibition in MCF-7 cells.

Enzyme Interaction Studies

The compound's ability to act as an enzyme inhibitor has been explored through various assays:

  • Glycosidase Inhibition : this compound was tested against glycosidases, revealing IC50 values ranging from 15 µM to 30 µM, indicating moderate inhibitory activity compared to standard inhibitors .

Case Study 1: Anticancer Activity

In a study investigating the effects of this compound on cancer cells, researchers treated MCF-7 and A2780 cell lines with varying concentrations of the compound. The results indicated:

  • MCF-7 Cells : At 10 µM concentration, there was a 60% reduction in cell viability.
  • A2780 Cells : A similar trend was observed with a maximum inhibition of approximately 55% at 20 µM.

These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and proliferation.

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of this compound. The study aimed to determine its potential as an inhibitor for glycosidases involved in carbohydrate metabolism:

  • The compound demonstrated selective inhibition against maltase and sucrase, with IC50 values indicating potential therapeutic applications in managing conditions like diabetes.

Q & A

Q. How can researchers optimize synthetic routes for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and its derivatives?

  • Methodological Answer : To optimize synthesis, consider cross-electrophile coupling reactions using intermediates like Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Evidence from coupling procedures shows that yields up to 65% can be achieved using catalysts such as Mn⁰ and ligands like 4,4′-di-tert-butyl-2,2′-bipyridine under inert conditions (e.g., nitrogen atmosphere) . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to improve efficiency. For example, using THF as a solvent at 60°C for 24 hours may enhance coupling efficiency compared to DMF-based systems.

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm stereochemistry and functional groups (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for protons and ~128–135 ppm for aromatic carbons) . High-Resolution Mass Spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed m/z 276.1594 vs. calculated 276.1591 for intermediates) . HPLC with UV detection (λ = 254 nm) can assess purity, particularly for chiral derivatives where enantiomeric excess must be quantified.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Despite some SDS stating "no known hazards" , assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar piperidine derivatives . Use PPE (nitrile gloves, chemical goggles, lab coats) and work in a fume hood. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the ester group . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to minimize environmental release .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence reactivity and biological activity?

  • Methodological Answer : Refer to comparative structural data (Table 1) :
DerivativeSubstituent EffectsReactivity Impact
2-Propyl, 4-oxo (Target)Increased lipophilicity (logP ~2.1)Favors nucleophilic substitution
2-Benzyl, 4-oxoSteric hindrance slows ester hydrolysisReduces metabolic clearance
2-Methyl, 4-oxo (Chiral)Chirality affects enzyme binding selectivityAlters IC50 in kinase assays
To assess biological activity, conduct docking simulations (e.g., AutoDock Vina) and validate with in vitro assays (e.g., enzyme inhibition at 10 µM–1 mM concentrations).

Q. What strategies resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Discrepancies in SDS (e.g., "no hazards" vs. Category 4 toxicity ) require independent validation:
  • Perform Ames tests (TA98/TA100 strains) to assess mutagenicity.
  • Use HEK293 cell viability assays (MTT protocol) at 24–72 hours to determine IC50 values.
  • Cross-reference with PubChem’s in silico toxicity predictions (e.g., ProTox-II) for hepatotoxicity alerts .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : For enantioselective synthesis, employ chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes). Evidence from NMR studies (e.g., S23 in ) shows that chiral centers at C2 and C4 can be resolved via dynamic kinetic resolution using lipases (e.g., CAL-B) in THF/water biphasic systems. Confirm enantiomeric ratios using chiral HPLC (Chiralpak IA column, hexane:IPA eluent) .

Q. What mechanistic insights explain the compound’s reactivity under oxidative conditions?

  • Methodological Answer : Oxidation of the hydroxymethyl group proceeds via a radical intermediate, as shown by EPR spectroscopy trapping with TEMPO. KMnO4 in acidic conditions generates a carboxylic acid, while CrO3 yields a ketone via a chromate ester intermediate . Monitor reaction progress with TLC (silica, EtOAc:hexane 3:7) and isolate products via column chromatography (silica gel, gradient elution).

Data Contradiction & Validation

Q. How should researchers address conflicting stability data in SDS documents?

  • Methodological Answer : While some SDS claim stability under ambient conditions , others note incompatibility with oxidizers . Conduct accelerated stability studies :
  • Store samples at 40°C/75% RH for 4 weeks.
  • Analyze degradation via LC-MS (e.g., Waters Xevo G2-XS QTOF) to detect hydrolysis products (e.g., piperidine-carboxylic acid).
  • Use FTIR to monitor ester C=O peak (1720–1740 cm⁻¹) for decomposition.

Experimental Design Considerations

Q. What controls are essential in bioactivity assays given incomplete toxicity profiles?

  • Methodological Answer : Include three-tiered controls :

Solvent controls (DMSO ≤0.1% v/v) to rule out vehicle effects.

Positive controls (e.g., staurosporine for kinase inhibition).

Cytotoxicity controls (e.g., HEK293 cells treated with 1% Triton X-100) to distinguish target-specific activity from general toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

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